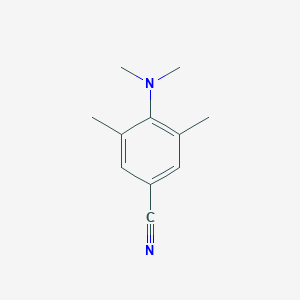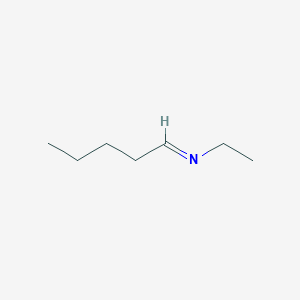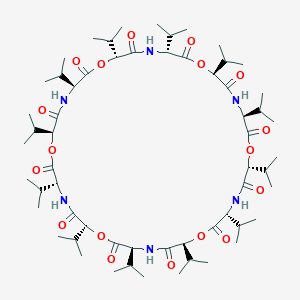
Dodeca-valinomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodeca-valinomycin is a cyclic depsipeptide that is synthesized by the bacteria Streptomyces fulvissimus. It is a member of the valinomycin family and is composed of 12 valine residues. Dodeca-valinomycin has been found to have various biological activities and has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
Dodeca-valinomycin acts as an ionophore, facilitating the transport of potassium ions across cell membranes. It does this by forming a complex with the potassium ion, which then passes through the lipid bilayer of the cell membrane. This process disrupts the ion balance within the cell, leading to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Dodeca-valinomycin has been found to have various biochemical and physiological effects. Its ionophoric properties make it a valuable tool for studying ion transport in cells. It has also been found to have anti-tumor activity, which may be due to its ability to disrupt ion balance in cancer cells. Additionally, it has antimicrobial activity and has been used to study microbial physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dodeca-valinomycin has several advantages for use in lab experiments. Its ionophoric properties make it a valuable tool for studying ion transport in cells. It is also relatively easy to synthesize and is commercially available. However, its use is limited by its toxicity and the need for careful handling. Additionally, its ionophoric properties may interfere with other cellular processes, making it difficult to study specific pathways.
Direcciones Futuras
There are several future directions for research on dodeca-valinomycin. One area of interest is its potential use as a therapeutic agent for cancer. Its anti-tumor activity and ability to disrupt ion balance in cancer cells make it a promising candidate for further study. Additionally, there is potential for the development of new ionophores based on the structure of dodeca-valinomycin. These ionophores could have applications in various fields, including drug delivery and environmental monitoring.
Métodos De Síntesis
Dodeca-valinomycin is synthesized by the bacteria Streptomyces fulvissimus through a non-ribosomal peptide synthetase (NRPS) pathway. The synthesis involves the incorporation of 12 valine residues into the peptide chain, which is then cyclized to form the final product.
Aplicaciones Científicas De Investigación
Dodeca-valinomycin has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including ionophoric properties, anti-tumor activity, and antimicrobial activity. These properties make it a valuable tool for studying ion transport, cancer biology, and microbial physiology.
Propiedades
Número CAS |
13507-80-7 |
|---|---|
Nombre del producto |
Dodeca-valinomycin |
Fórmula molecular |
C60H102N6O18 |
Peso molecular |
1195.5 g/mol |
Nombre IUPAC |
(3S,6S,9R,12R,15S,18S,21R,24R,27S,30S,33R,36R)-3,6,9,12,15,18,21,24,27,30,33,36-dodeca(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone |
InChI |
InChI=1S/C60H102N6O18/c1-25(2)37-55(73)79-44(32(15)16)50(68)62-39(27(5)6)57(75)81-46(34(19)20)52(70)64-41(29(9)10)59(77)83-48(36(23)24)54(72)66-42(30(11)12)60(78)84-47(35(21)22)53(71)65-40(28(7)8)58(76)82-45(33(17)18)51(69)63-38(26(3)4)56(74)80-43(31(13)14)49(67)61-37/h25-48H,1-24H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)(H,65,71)(H,66,72)/t37-,38+,39+,40-,41-,42+,43-,44+,45+,46-,47-,48+ |
Clave InChI |
GJZHKZVXVJEVDQ-MKGXFTDSSA-N |
SMILES isomérico |
CC(C)[C@H]1C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C |
SMILES |
CC(C)C1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C |
SMILES canónico |
CC(C)C1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C |
Sinónimos |
cyclo(D-Val-Hyi-Val-D-Hyi)3 cyclo(valyl-hydroxyisovaleryl-valyl-hydroxyisovaleryl)3 dodeca-valinomycin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



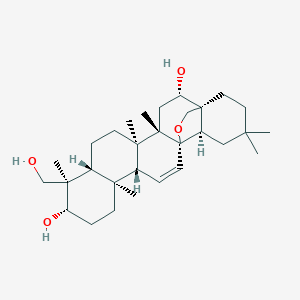
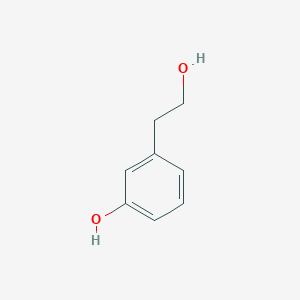
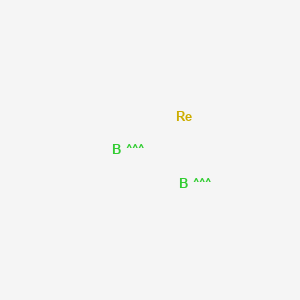
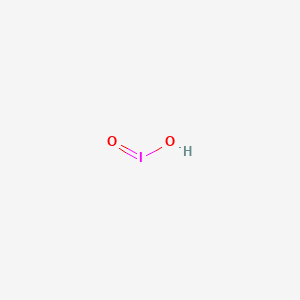
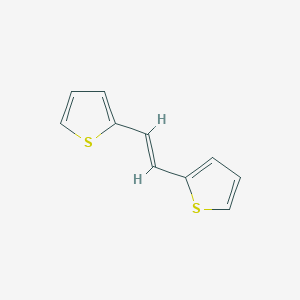
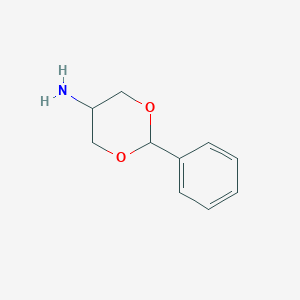
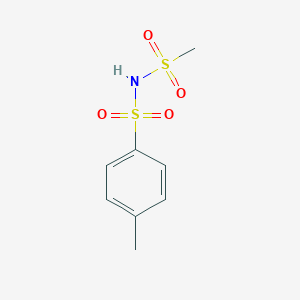
![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)

![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)


